Home > Products > Screening Compounds P59681 > TGF-beta receptor type-2 (131-139)
TGF-beta receptor type-2 (131-139) -

TGF-beta receptor type-2 (131-139)

Catalog Number: EVT-243829
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TGF-beta receptor type-2
Overview

Transforming Growth Factor Beta Receptor Type 2 is a pivotal component of the transforming growth factor beta signaling pathway, which regulates various cellular processes such as proliferation, differentiation, and apoptosis. This receptor is essential for mediating the effects of transforming growth factor beta isoforms, specifically transforming growth factor beta 1, transforming growth factor beta 2, and transforming growth factor beta 3. The receptor is classified as a transmembrane serine/threonine kinase that forms a heterotetrameric complex with transforming growth factor beta receptor type 1 upon ligand binding.

Source and Classification

The gene encoding Transforming Growth Factor Beta Receptor Type 2 is located on chromosome 3 in humans and is designated as TGFBR2. This receptor belongs to the larger family of transforming growth factor beta receptors, which are integral to many biological functions and are implicated in various pathological conditions, including cancer and fibrosis. The receptor's classification includes:

  • Type: Transmembrane serine/threonine kinase
  • Function: Ligand binding, signal transduction
  • Biological Role: Involved in cellular responses to growth factors
Synthesis Analysis

Methods and Technical Details

The synthesis of Transforming Growth Factor Beta Receptor Type 2 can be achieved through recombinant DNA technology. This involves cloning the TGFBR2 gene into an expression vector, followed by transfection into suitable host cells (e.g., HEK293 or CHO cells). The process includes:

  1. Gene Cloning: Amplifying the TGFBR2 gene from human genomic DNA using polymerase chain reaction.
  2. Vector Construction: Inserting the amplified gene into a plasmid vector containing a promoter for high-level expression.
  3. Transfection: Introducing the plasmid into host cells using lipofection or electroporation.
  4. Protein Expression and Purification: Harvesting the cells after a defined culture period, lysing them, and purifying the expressed protein using affinity chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of Transforming Growth Factor Beta Receptor Type 2 has been elucidated through X-ray crystallography. The crystal structure reveals that it consists of an extracellular domain, a single transmembrane helix, and a cytoplasmic kinase domain. Key structural data include:

  • Molecular Weight: Approximately 64,567 Da
  • Amino Acid Length: 567 residues
  • Crystal Structure Resolution: High-resolution structures have been reported at resolutions below 2 Å .

The receptor's structure allows it to form specific interactions with its ligands and other signaling molecules, facilitating effective signal transduction.

Chemical Reactions Analysis

Reactions and Technical Details

Transforming Growth Factor Beta Receptor Type 2 primarily undergoes phosphorylation reactions upon ligand binding. Upon activation by transforming growth factor beta ligands, the receptor undergoes conformational changes that lead to:

  1. Dimerization: Binding of transforming growth factor beta induces dimerization with transforming growth factor beta receptor type 1.
  2. Phosphorylation: The activated type II receptor phosphorylates serine residues on the type I receptor.
  3. Signal Propagation: This phosphorylation event activates downstream signaling pathways involving SMAD proteins.

These reactions are critical for initiating the canonical SMAD-dependent signaling cascade.

Mechanism of Action

Process and Data

The mechanism of action for Transforming Growth Factor Beta Receptor Type 2 involves several steps:

  1. Ligand Binding: Transforming growth factor beta binds with high affinity to Transforming Growth Factor Beta Receptor Type 2.
  2. Receptor Assembly: The binding facilitates the assembly of a heterotetrameric complex comprising two type I and two type II receptors.
  3. Activation of Kinase Activity: Conformational changes result in the activation of the kinase activity of Transforming Growth Factor Beta Receptor Type 1.
  4. SMAD Activation: Activated Transforming Growth Factor Beta Receptor Type 1 phosphorylates SMAD proteins, which then translocate to the nucleus to regulate gene expression .

This cascade is crucial for mediating various biological responses to transforming growth factor beta.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Transforming Growth Factor Beta Receptor Type 2 exhibits several notable physical and chemical properties:

  • Isoelectric Point (pI): Approximately 5.74
  • Binding Properties: Capable of binding ATP and glycosaminoglycans, indicating its role in cellular signaling .
  • Cellular Location: Predominantly located in the cell membrane.

These properties are significant for understanding its functional role in cellular processes.

Applications

Scientific Uses

Transforming Growth Factor Beta Receptor Type 2 has several applications in scientific research:

  • Cancer Research: Investigating its role in tumorigenesis and metastasis due to its involvement in cell cycle regulation.
  • Fibrosis Studies: Understanding its contribution to fibrotic diseases by modulating extracellular matrix production.
  • Therapeutic Targeting: Developing inhibitors targeting this receptor for potential treatments in diseases characterized by dysregulated transforming growth factor beta signaling.
Introduction to TGF-β Receptor Type-2 (131-139) in TGF-β Signaling Biology

Contextualizing the Peptide Fragment in TGF-β Receptor Architecture

TGF-β receptor type II (TβRII) is a transmembrane serine/threonine kinase receptor essential for TGF-β signal transduction. The peptide fragment spanning residues 131–139 resides within the extracellular domain of TβRII, proximal to the transmembrane helix [4] [6]. This region contributes to the structural integrity of the ligand-binding interface, which is formed through interactions between TGF-β, TβRII, and TGF-β receptor type I (TβRI). Structural studies confirm that TGF-β ligands (TGF-β1, -β2, -β3) bind TβRII first, inducing a conformational change that facilitates TβRI recruitment to form a heterotetrameric signaling complex (2×TβRI:2×TβRII) [4] [7]. Within this complex, the extracellular domain of TβRII, including residues near 131–139, stabilizes ligand-receptor interactions critical for signal initiation.

Key molecular features of this region include:

  • Location: Juxtamembrane positioning, linking ligand-binding and transmembrane domains [4].
  • Conservation: High sequence homology across mammalian species, underscoring functional importance [6].
  • Structural Role: Stabilizes the receptor complex prior to kinase activation [4] [7].

Table 1: Domains of TβRII and Functional Significance of Residues 131–139

DomainResidue RangeFunctionRole of 131–139 Fragment
Ligand-binding1–130TGF-β isoform recognitionStructural stabilization
Juxtamembrane131–160Transmembrane linkageReceptor complex assembly
Transmembrane161–184Membrane anchoringN/A
Intracellular kinase185–592Signal transduction via SMAD phosphorylationN/A

Role of Truncated Receptor Fragments in Modulating Signal Transduction

Truncated forms of TβRII, including fragments encompassing or adjacent to residues 131–139, exhibit dominant-negative or gain-of-function effects on TGF-β signaling. These fragments arise from alternative splicing, proteolytic cleavage, or engineered mutations (e.g., dominant-negative receptors, dnTGFβRII) [3] [6]. Their biological impact includes:

  • Dominant-Negative Interference: Truncated soluble TβRII fragments compete with full-length receptors for ligand binding. This sequestration reduces TGF-β bioavailability and attenuates canonical SMAD signaling. For example, dnTGFβRII (lacking the intracellular kinase domain) binds TGF-β but cannot recruit or phosphorylate TβRI, disrupting signal initiation [3] [7].
  • Altered Signal Specificity: Membrane-tethered fragments can form non-functional complexes with TβRI, diverting signaling toward non-canonical pathways (e.g., MAPK, PI3K) [5] [7].
  • Pathophysiological Consequences: In CD8+ T cells, dnTGFβRII expression triggers lymphoproliferative disorders and cellular transformation—phenotypes not observed in full TGFβRII-knockout models. This highlights the unique disruptive potential of truncated receptors beyond mere loss-of-function [3].

Table 2: Functional Outcomes of TβRII Truncations in Experimental Models

Truncation TypeModel SystemSignaling EffectBiological Outcome
dnTGFβRII (extracellular + TM)T cell transgenicsBlocks canonical SMAD activationLymphoproliferation, autoimmunity
Soluble TβRIICancer modelsSequesters extracellular TGF-βReduced metastasis, enhanced immunity
Proteolytic fragmentsFibrosis modelsAlters integrin/MMP-dependent TGF-β activationEnhanced ECM deposition

Mechanistic Insights:

  • Proteolytic Generation: Matrix metalloproteinases (MMPs) cleave TβRII, releasing soluble fragments that modulate ligand availability [6].
  • Ligand Trapping: Fragments containing residues 131–139 retain ligand-binding capacity but lack transmembrane anchoring, acting as decoy receptors [7].
  • Pathway Bias: Truncations can hyperactivate non-SMAD pathways (e.g., ERK) due to impaired SMAD complex assembly, as demonstrated by TGF-β-induced apoptosis requiring high TβRII expression levels [2].

Properties

Product Name

TGF-beta receptor type-2 (131-139)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.